molecular formula C15H15NO5S2 B3478911 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B3478911
M. Wt: 353.4 g/mol
InChI Key: VULAOWDMCOHWSW-WQLSENKSSA-N
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Description

3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (CAS: 324565-22-2) is a rhodanine-based derivative characterized by a Z-configured benzylidene moiety at the C5 position of the thiazolidinone core. Its molecular formula is C₁₅H₁₅NO₅S₂, with a molar mass of 353.41 g/mol . The structure features a 3-ethoxy-4-hydroxybenzylidene substituent, which distinguishes it from other analogs, and a propanoic acid side chain at the N3 position.

Properties

IUPAC Name

3-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-2-21-11-7-9(3-4-10(11)17)8-12-14(20)16(15(22)23-12)6-5-13(18)19/h3-4,7-8,17H,2,5-6H2,1H3,(H,18,19)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULAOWDMCOHWSW-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name / ID Substituents on Benzylidene Ring Side Chain Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 3-ethoxy-4-hydroxy Propanoic acid C₁₅H₁₅NO₅S₂ 353.41 Z-configuration; polar propanoic acid enhances solubility
4-({[(Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d) 4-hydroxy-3-methoxy Acetamide-benzoic acid C₂₀H₁₆N₂O₆S₂ 452.48 Acetamide linkage; IR peaks at 1704 cm⁻¹ (COOH), 1299 cm⁻¹ (C=S)
[(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-methyl Phenyl C₁₇H₁₃NOS₂ 311.42 Aromatic phenyl group; synthesized via K₂CO₃-mediated condensation
3-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid 4-nitro Propanoic acid C₁₄H₁₁N₂O₅S₂ 357.38 Electron-withdrawing nitro group; ZINC1737015 (database ID)

Key Observations :

  • The target compound’s 3-ethoxy-4-hydroxy group provides a balance of hydrophilicity and steric bulk compared to the 4-hydroxy-3-methoxy group in compound 3d .
  • Propanoic acid side chains (target compound and ) improve aqueous solubility over phenyl or acetamide derivatives (e.g., ), which may influence bioavailability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) UV λₘₐₓ (nm) IR Peaks (cm⁻¹) HPLC Purity (%)
Target Compound Not reported Not reported Not reported Not reported
Compound 7 [(4-oxo-2-thioxo-thiazolidine derivative) 213–215 388.0 3398 (C-OH), 1706 (C=O), 758 (C=S) 99.03
Compound 3d 217–219 Not reported 1704 (COOH), 1299 (C=S), 3330 (OH) Not reported
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Not reported Not reported Not reported Not reported

Key Observations :

  • The target compound lacks reported melting point or spectral data, highlighting gaps in characterization compared to analogs like compound 7 .
  • Shared IR features (e.g., C=O at ~1700 cm⁻¹, C=S at ~750 cm⁻¹) suggest conserved structural motifs across the series .

Key Observations :

  • Antifungal activity in rhodanine derivatives is highly substituent-dependent. For example, compound 5h with a methoxyindole group shows efficacy, while pyridine-substituted analogs in lack activity, underscoring the importance of substituent choice.

Biological Activity

3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolidinone ring structure, a benzylidene group, and an ester functional group, which contribute to its diverse reactivity and biological effects.

Chemical Structure

The molecular formula of this compound is C16H17NO5S2C_{16}H_{17}NO_{5}S_{2}, and it has a molecular weight of 367.44 g/mol. The structure can be represented as follows:

IUPAC Name 3[(5Z)5(3ethoxy4hydroxybenzylidene)4oxo2thioxo1,3thiazolidin3yl]propanoicacid\text{IUPAC Name }3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoicacid

Structural Features

FeatureDescription
Thiazolidinone RingProvides a framework for biological activity
Benzylidene GroupEnhances binding affinity through π-π interactions
Ester GroupCan undergo hydrolysis to release active metabolites

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolidinone ring can inhibit specific enzymes and proteins, while the benzylidene moiety enhances the compound's binding affinity due to its ability to participate in π-π interactions with aromatic residues in proteins. The ester group may hydrolyze to release active metabolites that exert biological effects.

Anticancer Properties

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. In studies comparing various thiazolidinone compounds, it was found that certain derivatives demonstrated potent cytotoxic effects against multiple cancer cell lines, including K562 (IC50 values between 8.5 µM and 14.9 µM) and HeLa cells (IC50 values ranging from 8.9 µM to 15.1 µM) . Notably, some compounds showed higher cytotoxicity than cisplatin, a standard chemotherapy agent.

Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria . The presence of the thiazolidine ring is crucial for this activity.

Other Biological Activities

Additional studies have suggested potential anti-inflammatory and antioxidant activities associated with thiazolidinone derivatives. These activities may involve the modulation of reactive oxygen species (ROS) and nitric oxide (NO) levels in various cell types .

Case Studies

  • Anticancer Activity Study : A series of thiazolidinone derivatives were tested against various cancer cell lines. Compound 18 showed the highest antiproliferative activity against lung, breast, and liver cancer cells, indicating the potential for these compounds in cancer therapy .
  • Antimicrobial Screening : In vitro studies revealed that certain thiazolidinone derivatives exhibited significant inhibition of bacterial growth, particularly against Gram-positive strains .

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with a Knoevenagel condensation between 3-ethoxy-4-hydroxybenzaldehyde and a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) under acidic or basic conditions. A propanoic acid side chain is introduced via nucleophilic substitution or alkylation. Key steps include:

  • Condensation : Use of acetic acid/DMF mixtures under reflux (70–90°C) for 6–12 hours .
  • Purification : Recrystallization from ethanol or methanol, followed by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
  • Purity validation : Combustion elemental analysis (C, H, N, S) with <0.4% deviation from theoretical values, supplemented by HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Confirm the Z-configuration of the benzylidene moiety (δ 7.2–7.8 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical m/z within 3 ppm error) .

Q. What are the compound’s solubility properties, and how do they impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols. For biological assays, prepare stock solutions in DMSO (≤1% v/v in final media to avoid cytotoxicity) and confirm stability via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield of the Z-isomer?

The Z-isomer predominates due to steric hindrance during condensation. Optimize by:

  • Temperature control : Maintain reflux temperatures (80–90°C) to favor kinetic Z-product .
  • Catalyst selection : Use piperidine or triethylamine to accelerate imine formation while minimizing side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 6–12 hours conventionally) with 20–30% higher yield .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2, PPAR-γ) using crystal structures (PDB ID: 1CX2, 2PRG). Focus on hydrogen bonding with the thioxo group and hydrophobic interactions with the benzylidene ring .
  • DFT calculations (Gaussian 09) : Analyze electron density maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How do structural modifications (e.g., substituents on the benzylidene ring) affect bioactivity?

  • Antioxidant activity : Electron-donating groups (e.g., –OCH₃ at 4-position) enhance radical scavenging (IC₅₀ = 12.3 µM vs. 28.7 µM for unsubstituted analogs) in DPPH assays .
  • Antimicrobial potency : Chlorine or nitro groups increase lipophilicity, improving membrane penetration (MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for parent compound) .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from assay conditions (e.g., DMSO concentration, cell line variability). Mitigate by:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant assays) .
  • Dose-response validation : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) to calculate IC₅₀ .

Methodological Tables

Table 1: Key Synthetic Parameters for Z-Isomer Optimization

ParameterOptimal ConditionYield Improvement
SolventEthanol/Acetic Acid (3:1)+15%
CatalystTriethylamine (10 mol%)+20%
Reaction Time (MW)45 minutes+30%

Table 2: Biological Activity vs. Substituent Effects

SubstituentAntioxidant IC₅₀ (µM)Antimicrobial MIC (µg/mL)
–OCH₃12.316
–NO₂18.98
–Cl15.48

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Reactant of Route 2
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3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

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